AM-6538

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AM6538 is a CB1 stabilizing antagonist.

生物活性

AM-6538 is a synthetic cannabinoid receptor 1 (CB1) antagonist that has garnered significant attention in pharmacological research due to its unique binding properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, comparative studies, and implications for future research.

This compound functions primarily as a tight-binding, irreversible antagonist of the CB1 receptor. It exhibits a high affinity for the receptor, which stabilizes the receptor-ligand complex, facilitating structural studies through crystallization. The compound's binding is characterized as wash-resistant, indicating that it forms a pseudo-irreversible bond with the CB1 receptor, leading to prolonged pharmacological effects .

Binding Characteristics

The structural analysis of this compound reveals critical interactions within the CB1 binding pocket. Notably, the compound engages in hydrogen bonding and π–π interactions with specific amino acids in the receptor, enhancing its binding affinity. For instance, the nitrate group in this compound forms hydrogen bonds with Tyr275 and π–π interactions with Trp279, contributing to its high stability at the binding site .

In Vivo Studies

Research has demonstrated that this compound exhibits long-lasting effects in vivo. In animal models, a single injection of this compound (3 mg/kg) resulted in sustained antagonism of CB1-mediated behaviors for up to five days, significantly longer than other antagonists like SR141716A .

Behavioral Assays

In behavioral assays, this compound was tested using warm-water tail-withdrawal and drug discrimination paradigms in mice and nonhuman primates. The findings indicated that this compound effectively reduced pain sensitivity and modulated responses to cannabinoid agonists like AM4054. The maximum effects were observed between one to two hours post-injection, with notable efficacy persisting for several days .

Comparative Efficacy

A comparative analysis of this compound with other CB1 antagonists (e.g., SR141716A) revealed that this compound has superior residence time at the receptor, suggesting enhanced therapeutic potential for chronic conditions related to cannabinoid signaling .

Case Study 1: Pain Management

In a controlled study involving male mice subjected to nociceptive stimuli, this compound administration resulted in significant analgesic effects compared to vehicle controls. The study utilized a cumulative dosing approach to assess the drug's efficacy in modulating pain responses .

Case Study 2: Drug Discrimination in Primates

In a drug discrimination study with squirrel monkeys trained to differentiate between vehicle and cannabinoid agonists, this compound effectively altered the discriminative stimulus properties of AM4054. This study provided insights into how this compound can be utilized to evaluate cannabinoid efficacy in behavioral contexts .

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study | Model | Dosage | Key Findings |

|---|---|---|---|

| Hua et al. (2016) | Mice | 3 mg/kg | Long-lasting CB1 antagonism; effects persisted up to 5 days post-injection. |

| ResearchGate (2020) | Squirrel Monkeys | Variable | Altered drug discrimination performance; effective modulation of agonist effects. |

| PMC5803641 (2018) | HEK293 Cells | N/A | Wash-resistant binding; structural stabilization of CB1 for crystallization studies. |

科学研究应用

Cannabinoid Receptor Antagonism

AM-6538 has been characterized as a tight-binding and irreversible antagonist of CB1 receptors. Its unique binding properties allow it to stabilize the receptor-ligand complex, which is crucial for structural studies and understanding receptor mechanisms .

Key Findings:

- Binding Affinity: this compound exhibits a strong affinity for CB1 receptors, competing effectively with other cannabinoids like THC and CP55,940 .

- Duration of Action: Studies have shown that this compound can block CP55,940-mediated behaviors in mice for up to five days post-injection, significantly longer than other antagonists such as SR141716A .

Pain Management

The compound has been tested for its antinociceptive effects using various animal models. In vivo studies indicate that this compound can effectively reduce pain responses in mice through its antagonistic action on CB1 receptors .

Table 1: Antinociceptive Effects of this compound

| Dose (mg/kg) | Max Effect (Latency Increase) | Duration of Effect (hours) |

|---|---|---|

| 3 | Significant | 1-2 |

| 10 | Enhanced | Up to 5 |

Crystal Structure Determination

This compound has been utilized in crystallography studies to elucidate the structure of human CB1 receptors. The crystal structure obtained at 2.8 Å resolution provides insights into the binding interactions and conformational changes associated with antagonist binding .

Case Study:

The study by Hua et al. (2016) successfully crystallized the CB1 receptor in complex with this compound, revealing critical interactions that inform the design of new therapeutic agents targeting this receptor .

Obesity and Metabolic Disorders

Given its role as a CB1 antagonist, this compound is being investigated for potential applications in treating obesity and related metabolic disorders. The modulation of cannabinoid signaling pathways may offer new avenues for weight management therapies .

Research Insights:

- The long-lasting effects observed with this compound suggest it could be beneficial in chronic treatment scenarios where sustained receptor antagonism is required.

Addiction Treatment

Research indicates that CB1 antagonists like this compound may play a role in addiction therapy by reducing cravings and withdrawal symptoms associated with substance use disorders .

化学反应分析

Irreversible Binding Mechanism

AM6538’s nitrate group facilitates pseudo-irreversible binding through:

- Hydrogen Bonding : With Tyr275<sup>5.39</sup> and Thr197<sup>3.33</sup> .

- π-π Stacking : Between the pyrazole core and Phe170<sup>2.57</sup>/Trp279<sup>5.43</sup> .

- Hydrophobic Interactions : The dichlorophenyl group occupies a narrow pocket formed by helices II, III, VI, and VII .

Key Data :

- Wash Resistance : AM6538 remains bound to CB1 after extensive washing (unlike SR141716A) .

- Thermostability : Increases CB1’s melting temperature (T<sub>m</sub>) by 12°C compared to apo-CB1 .

Competitive Antagonism Profiles

AM6538 competitively inhibits diverse CB1 agonists with varying pA<sub>2</sub> values :

| Antagonist | CP55,940 (pA<sub>2</sub>) | THC (pA<sub>2</sub>) | JWH-018 (pA<sub>2</sub>) |

|---|---|---|---|

| AM6538 | 9.0 (8.6–9.2) | 9.4 (9.1–9.9) | 8.1 (5.8–11) |

| SR141716A | 9.5 (9.3–9.9) | 9.2 (8.7–9.8) | 8.6 (7.3–9.8) |

The higher pA<sub>2</sub> for THC suggests enhanced antagonism of partial agonists, likely due to AM6538’s slow dissociation kinetics .

In Vivo Persistence

AM6538’s irreversible binding translates to prolonged effects:

- Mice : Blocks CP55,940-mediated hypothermia for ≥5 days vs. 2 days for SR141716A .

- Monkeys : Antagonizes AM4054’s discriminative stimulus effects for >7 days post-administration .

Mechanistic Insight :

- Receptor Occupancy : 10 mg/kg AM6538 reduces CB1 availability by 80% for 7 days .

- Tau Value Recovery : Full receptor recovery occurs at 14.6 days, indicating near-irreversible binding .

Structural Derivatives

Modifications to AM6538’s acetylenic chain yield analogs with distinct binding kinetics :

| Compound | Substitution | Binding Kinetics | CB1 Stabilization |

|---|---|---|---|

| AM4112 | ω-Hydroxyl | Slower dissociation vs. AM6542 | Moderate |

| AM6542 | Ene-yne | Faster dissociation vs. AM6538 | Poor |

The nitrate group in AM6538 uniquely enhances receptor stabilization compared to hydroxyl (AM4112) or ene-yne (AM6542) variants .AM6538’s chemical design exemplifies rational optimization of CB1 antagonists for structural and pharmacological studies. Its irreversible binding, mediated by strategic nitrate placement and acetylenic chain extension, provides a template for developing long-acting therapeutic agents targeting CB1.

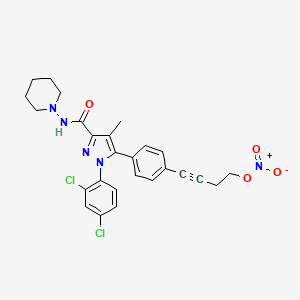

属性

IUPAC Name |

4-[4-[2-(2,4-dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25Cl2N5O4/c1-18-24(26(34)30-31-14-4-2-5-15-31)29-32(23-13-12-21(27)17-22(23)28)25(18)20-10-8-19(9-11-20)7-3-6-16-37-33(35)36/h8-13,17H,2,4-6,14-16H2,1H3,(H,30,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXKUWQMQUYUSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCO[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。